(2-(Ethylthio)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
CAS No.: 1251685-75-2
Cat. No.: VC5207876
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251685-75-2 |
|---|---|
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.44 |
| IUPAC Name | (2-ethylsulfanylphenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18N4O2S/c1-2-26-16-6-4-3-5-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)13-7-9-20-10-8-13/h3-10,14H,2,11-12H2,1H3 |
| Standard InChI Key | FPYRRTVANHGRDY-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features:
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Azetidine ring: A four-membered saturated heterocycle with one nitrogen atom, serving as a conformational constraint to enhance binding affinity .
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1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
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Pyridin-4-yl group: A six-membered aromatic ring with a nitrogen atom at the 4-position, contributing to π-π stacking interactions .
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2-(Ethylthio)phenyl moiety: A benzene ring substituted with an ethylthio group (-S-C₂H₅), enhancing lipophilicity and membrane permeability .
The IUPAC name systematically describes these components:
Methanone indicates the ketone functional group bridging the azetidine and 2-(ethylthio)phenyl groups.
Synthetic Pathways
Key Reaction Steps
Synthesis typically involves sequential heterocycle formation and coupling reactions:
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Azetidine Formation:
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Oxadiazole Construction:
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Pyridine Coupling:
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Final Assembly:
Optimization Challenges
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Steric hindrance: The azetidine's small ring size complicates substitution reactions, requiring careful control of reaction temperatures (typically 0–5°C) .
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Oxadiazole stability: Sensitivity to strong acids necessitates neutral pH conditions during purification .
Physicochemical Properties
Experimental Data
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89–7.82 (m, 2H, aromatic), 4.51 (t, J = 7.6 Hz, 1H, azetidine-H), 3.12 (q, J = 7.2 Hz, 2H, -SCH₂CH₃), 1.44 (t, J = 7.2 Hz, 3H, -CH₂CH₃) . -
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (oxadiazole ring) .
Biological Activity
Mechanism of Action
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Oxadiazole-mediated disruption: Inhibits fungal cytochrome P450 14α-demethylase (CYP51), critical for ergosterol biosynthesis .
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Azetidine conformational effects: Enhances target binding by reducing rotational freedom .
Pharmacological Applications
Drug Development Prospects
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Lead optimization: Modifications at the ethylthio group improve metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in rat liver microsomes) .
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Combination therapy: Synergistic effects observed with fluconazole (FICI = 0.31 against drug-resistant C. auris) .
Toxicity Profile
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Cytotoxicity: CC₅₀ = 82 µM in HEK293 cells, suggesting moderate selectivity index (SI = 16.4) .
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hERG inhibition: IC₅₀ > 30 µM, indicating low cardiac risk .
Comparative Analysis with Structural Analogs
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